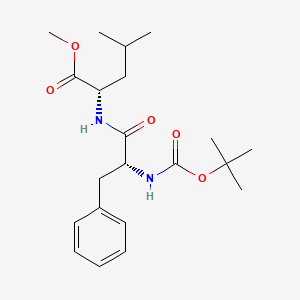![molecular formula C15H15NO B12990677 N-Ethyl-N-methyldibenzo[b,d]furan-4-amine](/img/structure/B12990677.png)
N-Ethyl-N-methyldibenzo[b,d]furan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyldibenzo[b,d]furan-4-amine is a chemical compound with the molecular formula C15H15NO. It is a derivative of dibenzo[b,d]furan, a heterocyclic aromatic compound known for its stability and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyldibenzo[b,d]furan-4-amine typically involves the alkylation of dibenzo[b,d]furan derivatives. One common method is the reaction of dibenzo[b,d]furan-4-amine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyldibenzo[b,d]furan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-Ethyl-N-methyldibenzo[b,d]furan-4-amine has several scientific research applications:
Organic Electronics: Used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyldibenzo[b,d]furan-4-amine in organic electronics involves its ability to block holes in OLEDs, thereby enhancing the efficiency and lifespan of the devices. The compound’s molecular structure allows it to interact with the electronic states of the OLED materials, preventing the recombination of electrons and holes .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound, known for its stability and electronic properties.
N-Methyldibenzo[b,d]furan-4-amine: A similar compound with one less ethyl group.
N-Ethyldibenzo[b,d]furan-4-amine: A similar compound with one less methyl group
Uniqueness
N-Ethyl-N-methyldibenzo[b,d]furan-4-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its electronic properties and reactivity. This dual substitution can enhance its performance in specific applications, such as in OLEDs, compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-ethyl-N-methyldibenzofuran-4-amine |
InChI |
InChI=1S/C15H15NO/c1-3-16(2)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,3H2,1-2H3 |
InChI Key |
IANJIXXKNAUSPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


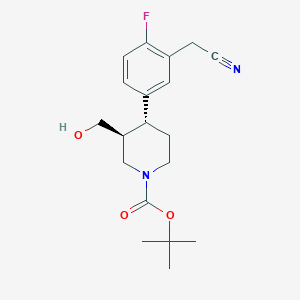
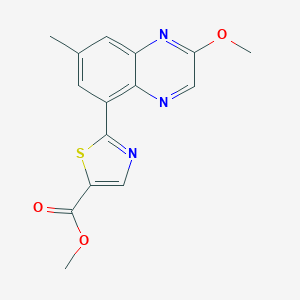
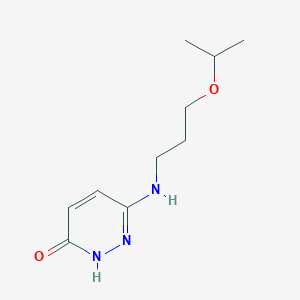
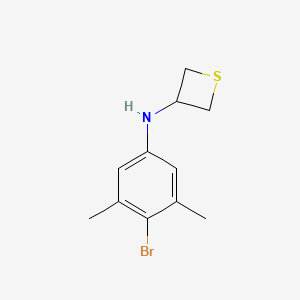
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
![2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12990633.png)
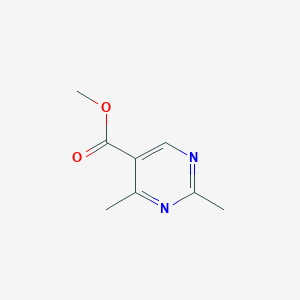
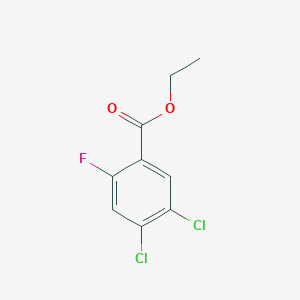
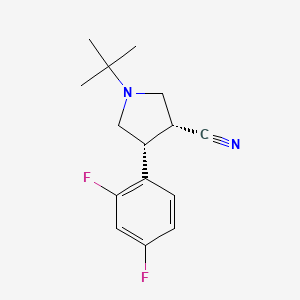
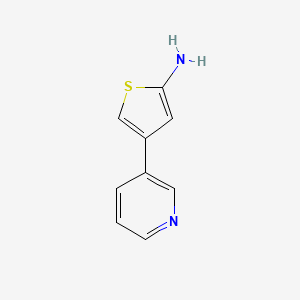
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)
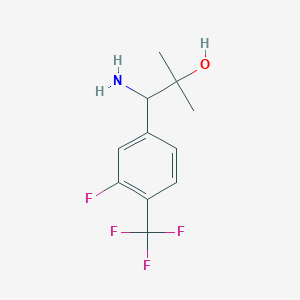
![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
